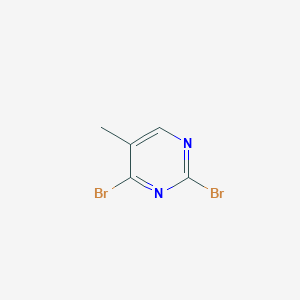

2,4-Dibromo-5-methylpyrimidine

Description

Contextual Significance in Heterocyclic Chemistry Research

Heterocyclic compounds, which are organic compounds containing at least one atom other than carbon within a ring structure, are of paramount importance in chemistry. sigmaaldrich.com Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a fundamental component of life, forming the backbone of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA. sigmaaldrich.com Its derivatives are known to exhibit a broad spectrum of biological activities, making them crucial in the development of pharmaceuticals. numberanalytics.com

The introduction of halogen atoms, such as bromine, into the pyrimidine structure dramatically influences its chemical reactivity and biological properties. acs.org Halogenated heterocycles are widely used as intermediates in organic synthesis, allowing for the construction of complex molecular frameworks through various coupling reactions. sigmaaldrich.comnih.gov The bromine atoms in 2,4-Dibromo-5-methylpyrimidine serve as reactive handles, enabling chemists to introduce new functional groups and build upon the pyrimidine core. This makes it a valuable precursor for creating novel compounds with potential applications in medicinal chemistry and materials science. rsc.orginnospk.com

Overview of Research Trajectories for Halogenated Pyrimidines

Research into halogenated pyrimidines is a dynamic and evolving field. A significant area of investigation is their application as radiosensitizers in cancer therapy. nih.gov Certain halogenated pyrimidines can be incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. nih.gov While this has shown promise, further research is needed to optimize their efficacy and minimize effects on healthy tissues. nih.gov

In synthetic chemistry, the focus is on developing new and efficient methods for the halogenation of pyrimidines and for utilizing these halogenated derivatives in cross-coupling reactions to build complex molecules. nih.govrsc.org For instance, the development of environmentally friendly methods for regioselective halogenation using readily available reagents is an active area of research. rsc.org

Furthermore, the unique electronic properties conferred by halogen atoms are being explored. acs.org Halogens can alter the electron distribution within the pyrimidine ring, which can be harnessed to fine-tune the properties of the resulting molecules for specific applications, including the development of new drugs and functional materials. acs.orgmdpi.com The study of compounds like this compound is central to these research endeavors, providing insights into the fundamental reactivity and potential applications of halogenated pyrimidines.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFZLHUYHRZZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60668600 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-50-8 | |

| Record name | 2,4-Dibromo-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60668600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dibromo 5 Methylpyrimidine and Its Precursors

De Novo Synthesis Strategies for Pyrimidine (B1678525) Core Architectures

The de novo synthesis of pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. microbenotes.com This foundational approach is crucial for creating the 5-methylpyrimidine (B16526) core, which is later subjected to bromination.

Cyclocondensation Reactions for Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.comorganic-chemistry.org For the synthesis of the 5-methylpyrimidine core, a common precursor is 2,4-dihydroxy-5-methylpyrimidine (also known as thymine). sigmaaldrich.comfishersci.ca This can be achieved through the cyclocondensation of ethyl 2-methyl-3-oxobutanoate with urea.

Another notable cyclocondensation involves the Pinner synthesis, which traditionally combines β-keto esters and amidines to form pyrimidinols. organic-chemistry.org Modified Pinner reactions can also be employed to produce various substituted pyrimidines. mdpi.com For instance, the reaction of methyl-malonate and acetamidine (B91507) hydrochloride in the presence of sodium methoxide (B1231860) can yield 4,6-dihydroxy-2-methylpyrimidine. google.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Methyl-malonate, Acetamidine hydrochloride | Sodium methoxide, Methanol, 18-25°C | 4,6-dihydroxy-2-methylpyrimidine | 86% | google.com |

| Ethyl 2-methyl-3-oxobutanoate, Urea | Not specified | 2,4-dihydroxy-5-methylpyrimidine (Thymine) | Not specified |

Targeted Bromination Strategies for Pyrimidine Systems

Once the 5-methylpyrimidine core is synthesized, the next critical step is the introduction of bromine atoms at the 2 and 4 positions. This requires specific and controlled bromination techniques.

Regioselective Bromination Techniques

Regioselective bromination is essential to ensure that the bromine atoms are introduced at the desired positions on the pyrimidine ring. The electronic properties of the pyrimidine ring and the nature of the substituents influence the position of bromination. For pyrimidine nucleosides, bromination at the C-5 position is a common transformation. nih.gov Reagents like N-bromosuccinimide (NBS) in solvents such as dimethylformamide (DMF) or ionic liquids are effective for this purpose. nih.govelsevierpure.com The use of molecular bromine in acetic acid is another method for the regioselective bromination of certain pyrimidinone derivatives. nih.gov

For activated substrates, such as 6-hydroxytetrahydroisoquinolines, molecular bromine can afford regioselective bromination with high yields. cornell.edu Theoretical analyses and experimental results have shown that π-donor substituents generally direct electrophilic aromatic bromination to the para position. mdpi.com

| Substrate | Reagent | Solvent | Product | Reference |

| 2′,3′,5′-tri-O-acetyluridine | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | CH2Cl2 | Protected 5-bromouridine | nih.gov |

| 2-Amino-4(3H)-pyrimidinone derivatives | Bromine | Acetic Acid | 2-Amino-5-bromo-4(3H)-pyrimidinone derivatives | nih.gov |

Sequential Halogenation Approaches

Sequential halogenation provides a pathway to introduce different halogens or to control the degree of halogenation on the pyrimidine ring. This can be particularly useful when synthesizing mixed halogenated pyrimidines. A common strategy involves the conversion of dihydroxypyrimidines to dichloropyrimidines, which can then be further functionalized.

For instance, 2,4-dihydroxy-5-methylpyrimidine (thymine) can be converted to 2,4-dichloro-5-methylpyrimidine (B13550) using a chlorinating agent like phosphorus oxychloride (POCl3). google.comsigmaaldrich.com This dichloro intermediate is a versatile precursor for introducing other halogens. chemicalbook.com The chlorine atoms can be subsequently substituted by bromine through nucleophilic substitution reactions. acs.org This sequential approach allows for the controlled synthesis of 2,4-dibromo-5-methylpyrimidine.

Precursor-Based Synthetic Routes to this compound

A direct and widely used method for the synthesis of this compound starts from the readily available precursor, 2,4-dihydroxy-5-methylpyrimidine (thymine). sigmaaldrich.comfishersci.ca The synthesis proceeds in two main steps:

Dichlorination: Thymine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl3), often in the presence of a tertiary amine like N,N-dimethylaniline or triethylamine (B128534) hydrochloride, to yield 2,4-dichloro-5-methylpyrimidine. google.comsigmaaldrich.com

Halogen Exchange (Finkelstein-type reaction): The resulting 2,4-dichloro-5-methylpyrimidine undergoes a halogen exchange reaction. Treatment with a bromide source, such as hydrobromic acid or a metal bromide salt, replaces the chlorine atoms with bromine atoms to afford the final product, this compound.

An alternative precursor is 2,4,6-trichloropyrimidine, which can undergo sequential nucleophilic substitution reactions to introduce various functionalities, demonstrating the reactivity of chlorinated pyrimidines towards substitution. acs.org

| Precursor | Reagents/Conditions | Intermediate | Reagents/Conditions | Final Product | Reference |

| 2,4-Dihydroxy-5-methylpyrimidine (Thymine) | POCl3, Triethylamine hydrochloride | 2,4-Dichloro-5-methylpyrimidine | HBr | This compound | google.com |

Catalytic Methodologies in Pyrimidine Synthesis

The construction of the pyrimidine core has been significantly advanced by the introduction of catalytic methodologies, which offer higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods. These approaches often involve transition-metal catalysts or organocatalysts to facilitate the formation of C-N and C-C bonds inherent to the pyrimidine ring.

Multicomponent reactions (MCRs) are particularly powerful, allowing the assembly of complex molecules like pyrimidines from three or more starting materials in a single step. acs.org Various metals, including copper, iridium, zinc, and iron, have been employed to catalyze these transformations. mdpi.comorganic-chemistry.org

For instance, a novel and regioselective synthesis of highly substituted pyrimidines has been developed using an iridium-pincer complex as a catalyst. acs.org This method allows for the reaction of an amidine with up to three different alcohol molecules, proceeding through a sequence of condensation and dehydrogenation steps to yield unsymmetrically functionalized pyrimidines with high yields (up to 93%). acs.orgmdpi.com While not yet specifically reported for this compound, this strategy highlights the potential for building substituted pyrimidine cores from simple, readily available building blocks.

Copper-catalyzed reactions have also proven versatile. One method describes the cyclization of ketones with nitriles under basic conditions to afford a diverse range of pyrimidines. organic-chemistry.org Another copper-catalyzed tandem reaction involves trichloroacetonitrile, sulfonyl azides, and terminal alkynes to produce sulfonamide pyrimidine derivatives in high yields. mdpi.com The synthesis of pyrimidines from amidines and saturated ketones can be achieved via a copper-catalyzed cascade reaction involving oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

Zinc catalysts, such as ZnCl₂, have been utilized in three-component coupling reactions of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to create 4,5-disubstituted pyrimidines. organic-chemistry.org This approach is notable for its operational simplicity and applicability to the synthesis of mono- and disubstituted pyrimidines directly from methyl ketones. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of the pyrimidine ring, which could be adapted for precursors of this compound.

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| PN5P–Ir–pincer complex | Amidines, Alcohols | Multicomponent Reaction | High regioselectivity, sustainable (uses biomass-accessible alcohols), high yields. acs.org |

| Copper (Cu) | Ketones, Nitriles | Cyclization | Facile, general, and economical synthesis of diverse pyrimidines. organic-chemistry.org |

| Zinc Chloride (ZnCl₂) | Enamines, Orthoformates, Ammonium Acetate | Three-component Coupling | Single-step synthesis of 4,5-disubstituted pyrimidines from simple precursors. organic-chemistry.org |

| Triflic Acid (TFA) | Methyl Aryl Ketone, Aromatic Aldehyde, Ammonium Acetate | Pseudo Five-component Reaction | Cyclocondensation to form polysubstituted pyrimidines. mdpi.com |

| Iron (Fe) complex | Ketones, Aldehydes, Esters, Amidines | Cyclocondensation | Operationally simple, broad functional group tolerance. organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrimidines, to minimize environmental impact and enhance safety and efficiency. rasayanjournal.co.inbenthamdirect.com These principles focus on aspects such as the use of safer solvents, renewable feedstocks, catalytic instead of stoichiometric reagents, and energy-efficient reaction conditions. rasayanjournal.co.innih.gov

Traditional methods for pyrimidine synthesis often rely on harsh reagents and volatile organic solvents, which pose environmental and health risks. rasayanjournal.co.in Modern green approaches seek to replace these with more benign alternatives. Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation is used as an efficient heating source that can dramatically reduce reaction times, improve product yields, and simplify work-up procedures. nih.gov This technology promotes green synthesis by enabling the use of recyclable solvents or even solvent-free conditions. nih.govnih.gov

Ultrasound-Assisted Synthesis: The use of ultrasonic waves provides mechanical energy to the reaction, enhancing reaction rates and yields. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in aqueous media minimizes the use and disposal of hazardous organic solvents. rasayanjournal.co.inbenthamdirect.com For example, the reaction of aldehydes, malononitrile, and benzamidine (B55565) hydrochloride can be catalyzed by magnetic nano Fe₃O₄ particles under solvent-free conditions to produce pyrimidine derivatives. growingscience.com

Use of Greener Catalysts: Developing and utilizing non-toxic, recyclable, and highly efficient catalysts is a central theme. nih.gov This includes biocatalysts, phase-transfer catalysts like β-cyclodextrin, and heterogeneous catalysts that can be easily separated from the reaction mixture and reused. mdpi.com

Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they increase atom economy, reduce the number of synthetic steps, and minimize waste generation compared to linear synthetic routes. rasayanjournal.co.inbenthamdirect.com

The following table outlines green chemistry approaches applicable to pyrimidine synthesis.

| Green Chemistry Approach | Description | Examples & Advantages |

| Microwave Irradiation | Use of microwave energy for heating. | Faster reactions, higher yields, reduced pollution, easier work-up. nih.gov |

| Ultrasound Assistance | Application of ultrasonic waves to promote the reaction. | Shorter reaction times, improved yields, an alternative energy source. rasayanjournal.co.innih.gov |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | Reduces volatile organic compound (VOC) emissions, simplifies purification. rasayanjournal.co.ingrowingscience.com |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, inexpensive, and safe. mdpi.com |

| Recyclable Catalysts | Heterogeneous or phase-transfer catalysts that can be recovered and reused. | Reduces cost and waste, as seen with β-cyclodextrin and magnetic nanoparticle catalysts. mdpi.comgrowingscience.com |

By integrating these catalytic and green methodologies, the synthesis of this compound and its intermediates can be made more efficient, cost-effective, and environmentally sustainable, aligning with the modern demands of chemical manufacturing.

Chemical Reactivity and Functional Group Transformations of 2,4 Dibromo 5 Methylpyrimidine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 2,4-Dibromo-5-methylpyrimidine. The electron-withdrawing nature of the two ring nitrogen atoms significantly lowers the electron density at the C2, C4, and C6 positions, thereby facilitating the attack of nucleophiles. Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This regioselectivity is attributed to the greater ability of the adjacent nitrogen atom at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.

The displacement of bromide ions by amine nucleophiles is a fundamental transformation for introducing nitrogen-based substituents. This reaction is crucial for the synthesis of various biologically active compounds. While specific studies detailing the amination of this compound are not widely available, the reactivity can be inferred from related 2,4-dihalopyrimidines. Typically, the reaction with a primary or secondary amine proceeds preferentially at the C4 position under mild conditions. Subsequent substitution at the C2 position often requires more forcing conditions, such as higher temperatures. Palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination, also provide a powerful alternative for forging C-N bonds with a broader range of amines, including those that are less nucleophilic. rsc.org These catalyzed reactions often exhibit excellent functional group tolerance and can be performed with low catalyst loadings. rsc.org

The introduction of oxygen (alkoxylation) and sulfur (thiolation) nucleophiles follows the same general principles of nucleophilic aromatic substitution on the pyrimidine (B1678525) core. Alkoxides (RO⁻) and thiolates (RS⁻) readily displace the bromide, typically with high selectivity for the C4 position.

In a study on 2,4-dihalopyrimidines, it was shown that substitution reactions with thiols can be achieved with high regioselectivity. For instance, recent research on 2,4-dichloropyrimidine (B19661) demonstrated a unique C2-selective C-S cross-coupling when using bulky N-heterocyclic carbene (NHC) ligands with a palladium catalyst. nih.gov This finding is significant as it contrasts with the generally observed C4 selectivity in most substitution reactions on this scaffold. nih.gov This type of catalyst control could potentially be applied to this compound to achieve selective thiolation at either the C2 or C4 position.

The table below summarizes the expected regioselectivity for nucleophilic substitution on the 2,4-dihalopyrimidine scaffold, which is applicable to this compound.

| Nucleophile Type | Typical Position of First Substitution | Required Conditions |

| Amines (R₂NH) | C4 | Mild to moderate heating |

| Alkoxides (RO⁻) | C4 | Room temperature to mild heating |

| Thiolates (RS⁻) | C4 (uncatalyzed), C2 (catalyzed) | Varies with catalyst system nih.gov |

This table represents generalized reactivity patterns for 2,4-dihalopyrimidines.

The dihalo-functionality of this compound is a valuable feature for the construction of fused heterocyclic systems. This is typically achieved by first performing a nucleophilic substitution with a bifunctional nucleophile, followed by an intramolecular cyclization reaction. For example, a nucleophile containing an alcohol, amine, or thiol group at a suitable position can undergo a subsequent ring-closing reaction onto the second halogenated site.

While specific examples starting from this compound are scarce in the literature, the general strategy is well-established for other dihaloheterocycles. rsc.orgnih.gov For instance, a reaction with a nucleophile like 2-aminoethanol would first substitute one of the bromine atoms (likely at C4). The resulting intermediate, possessing a tethered hydroxyl group, could then undergo an intramolecular O-arylation at the C2 position to form a fused oxazine (B8389632) ring system. The success of such cyclizations often depends on factors like ring size being formed (5- and 6-membered rings are generally favored) and the reaction conditions employed to promote the intramolecular step over intermolecular reactions. organic-chemistry.orgorganic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and have been widely applied to halogenated pyrimidines.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a premier method for forming C-C bonds. wikipedia.org For 2,4-dihalopyrimidines, this reaction offers a route to variously substituted aryl- or vinyl-pyrimidines. mdpi.comresearchgate.net Studies on 2,4-dichloropyrimidines have shown that the Suzuki coupling is highly regioselective, with the initial reaction occurring almost exclusively at the C4 position. mdpi.comnih.gov This selectivity is attributed to the more facile oxidative addition of the palladium catalyst into the C4-halogen bond. researchgate.net

A microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids demonstrated efficient and regioselective synthesis of C4-substituted pyrimidines with low catalyst loading and short reaction times. mdpi.com It is expected that this compound would exhibit similar reactivity, with the C4-bromine being more reactive than the C2-bromine. However, some studies have shown that this selectivity can be reversed under specific conditions. For example, the reaction of 2,4-dibromopyrimidine (B1316284) with a specific boronic acid using Pd(PPh₃)₄ as a catalyst resulted in the C2 substituted product. rsc.org This indicates that the choice of catalyst, ligands, and substrates can influence the reaction's regiochemical outcome. rsc.orgnih.gov

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions on a 2,4-dihalopyrimidine core.

| Catalyst | Ligand | Base | Solvent | Regioselectivity |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/Water | C4-selective nih.gov |

| Pd(PPh₃)₄ | Triphenylphosphine | NaHCO₃ | DME | C2-selective (substrate dependent) rsc.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | - | THF | C4-selective (by analogy) rsc.org |

This table is based on data for 2,4-dichloro- and 2,4-dibromopyrimidines.

The Heck reaction provides a direct method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the halide-bearing carbon and an alkene. wikipedia.org This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. nih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. nih.gov

While specific examples of the Heck reaction on this compound are not readily found, the general applicability to halo-heterocycles is well-documented. organic-chemistry.orglibretexts.org It is anticipated that the C4-bromine would be more reactive in a Heck coupling, allowing for selective mono-alkenylation at this position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be crucial for achieving high yields and selectivity. organic-chemistry.org Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic and polycyclic systems. libretexts.org

Hiyama Coupling and Organosilane Reactivity

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilane and an organic halide. wikipedia.org This reaction is a powerful tool in organic synthesis for creating complex molecules, such as biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov The general mechanism involves the oxidative addition of the organic halide to a palladium(0) catalyst, followed by transmetalation with the activated organosilane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. core.ac.ukorganic-chemistry.org

A key feature of the Hiyama coupling is the requirement for activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org This activation step forms a hypervalent silicon species that is more reactive in the transmetalation step. organic-chemistry.orgorganic-chemistry.org

For this compound, the two bromine atoms offer sites for sequential or double Hiyama coupling reactions. The different electronic environments of the C2 and C4 positions can potentially allow for regioselective couplings under carefully controlled conditions. The reaction would involve coupling with an organosilane, such as an aryltrimethoxysilane or a trialkoxy(aryl)silane, in the presence of a palladium catalyst.

Table 1: Key Features of the Hiyama Coupling

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Reactants | Organic halide (e.g., this compound) and an organosilane |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂, PdCl₂) |

| Activator | Fluoride source (e.g., TBAF) or base (e.g., NaOH, K₂CO₃) |

| Bond Formed | Carbon-Carbon (C-C) |

| Key Intermediate | Pentavalent silicon species |

A variation known as the Hiyama-Denmark coupling utilizes organosilanols and can proceed without a fluoride activator, which can be advantageous when working with substrates sensitive to fluoride ions. organic-chemistry.org

Other Palladium- and Nickel-Catalyzed Transformations

Beyond the Hiyama coupling, this compound is a substrate for a range of other palladium- and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.

Nickel catalysis has emerged as a powerful alternative and complement to palladium catalysis. nih.gov Nickel catalysts are often less expensive and can exhibit unique reactivity, sometimes enabling transformations that are challenging with palladium. nih.gov The accessibility of Ni(I) and Ni(III) oxidation states allows for different reaction mechanisms, including those involving radical intermediates. nih.gov

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the dihalopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents.

Sonogashira Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and the aryl halide, providing a direct route to alkynylpyrimidines. This reaction typically also requires a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the dihalopyrimidine and an amine. It is a critical method for synthesizing arylamines, which are important structural motifs in many biologically active compounds.

Negishi Coupling: This reaction involves the coupling of the dihalopyrimidine with an organozinc reagent, catalyzed by either nickel or palladium.

The presence of two bromine atoms on the pyrimidine ring allows for stepwise or double functionalization, leading to a diverse array of substituted pyrimidine derivatives. The relative reactivity of the C2-Br and C4-Br bonds can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling selective synthesis of monosubstituted or disubstituted products.

Table 2: Overview of Palladium- and Nickel-Catalyzed Reactions

| Coupling Reaction | Reagent Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium catalyst + Base | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Palladium catalyst + Copper(I) salt | C-C (alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Palladium catalyst + Base | C-N |

| Negishi | Organozinc (R-ZnX) | Nickel or Palladium catalyst | C-C |

| Hiyama | Organosilane (R-SiR'₃) | Palladium catalyst + Activator | C-C |

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is generally considered an electron-deficient heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to electron-rich rings like benzene. The presence of two electron-withdrawing bromine atoms further deactivates the ring towards electrophilic attack. However, the methyl group at the C5 position is an activating group and directs electrophiles to the ortho and para positions. In this case, the only available position on the ring is C6.

Therefore, any potential electrophilic substitution on this compound, such as nitration or further halogenation, would be expected to occur at the C6 position, if at all. The reaction would likely require harsh conditions (e.g., strong acids, high temperatures) to overcome the deactivating effect of the pyrimidine nitrogens and the bromine substituents.

Reductive Transformations of Bromine Substituents

The bromine atoms on this compound can be selectively or fully removed through reductive processes. This transformation is useful for synthesizing pyrimidine derivatives with fewer halogen substituents from a common, readily available starting material.

One common method for reductive dehalogenation is catalytic hydrogenation. This involves reacting the dihalopyrimidine with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrobromic acid (HBr) that is formed. By controlling the reaction stoichiometry and conditions, it may be possible to achieve selective monodebromination to yield either 2-bromo-5-methylpyrimidine (B598269) or 4-bromo-5-methylpyrimidine, or complete debromination to 5-methylpyrimidine (B16526).

Other reducing agents, such as zinc dust in acetic acid or other metal/acid combinations, can also be employed for the reductive removal of the bromine atoms.

Oxidative Chemistry of the Pyrimidine Scaffold

The oxidation of the this compound scaffold can occur at two main sites: the nitrogen atoms of the pyrimidine ring or the methyl group at the C5 position.

Oxidation of one of the ring nitrogen atoms would lead to the formation of a pyrimidine N-oxide. This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity compared to the parent pyrimidine and can be a useful intermediate for further functionalization.

Alternatively, the methyl group at the C5 position can be oxidized. Depending on the oxidant and reaction conditions, this could yield a variety of products, such as the corresponding alcohol (5-(hydroxymethyl)-2,4-dibromopyrimidine), aldehyde (2,4-dibromo-5-formylpyrimidine), or carboxylic acid (2,4-dibromopyrimidine-5-carboxylic acid). Oxidizing agents for this type of benzylic oxidation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or selenium dioxide (SeO₂). These transformations provide a route to introduce oxygen-containing functional groups at the C5 position.

Spectroscopic and Structural Elucidation Studies of 2,4 Dibromo 5 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,4-dibromo-5-methylpyrimidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the methyl group (CH₃) typically appears as a singlet, with a chemical shift around δ 2.41 ppm when measured in DMSO-d₆. The lone proton on the pyrimidine (B1678525) ring (H6) also presents as a singlet at approximately δ 8.72 ppm.

The ¹³C NMR spectrum offers further structural confirmation. For this compound in DMSO-d₆, the methyl carbon (CH₃) resonates at approximately δ 21.4 ppm. The carbon atoms of the pyrimidine ring exhibit distinct signals: C5 at δ 122.7 ppm, C2 at δ 128.9 ppm, C4 at δ 131.5 ppm, and C6 at δ 158.3 ppm.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. researchgate.netcore.ac.uk These methods reveal correlations between directly bonded and long-range coupled nuclei, which is essential for establishing the complete molecular structure and stereochemistry of pyrimidine derivatives. researchgate.netnih.gov For instance, HMBC can definitively link the H6 proton to the C2 and C4 carbons in the pyrimidine ring. The study of various substituted pyrazolo[3,4-d]pyrimidines has demonstrated the power of these 2D NMR techniques in providing complete spectral assignments. researchgate.netcore.ac.uk

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 2.41 (s, 3H) | 21.4 |

| H6 | 8.72 (s, 1H) | 158.3 |

| C5 | - | 122.7 |

| C2 | - | 128.9 |

| C4 | - | 131.5 |

| C1 | - | 162.1 |

Data sourced from publicly available information.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and molecular vibrations of this compound.

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to specific vibrational modes. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum, with asymmetric and symmetric stretches appearing around 560 cm⁻¹ and 610 cm⁻¹, respectively. The stretching of the C-N bonds within the pyrimidine ring gives rise to a band around 1520 cm⁻¹. Additionally, the C-H bending vibration of the methyl group is identifiable at approximately 1380 cm⁻¹.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For halogenated pyrimidines, Raman spectra can help in assigning the ring breathing and Kekulé stretching modes. nih.gov The C-X (where X is a halogen) stretching frequency is distinctly separated from the C-H and N-H stretching frequencies of the pyrimidine ring. nih.gov In related halogenated uracils, theoretical calculations have been used to reassign some fundamental vibrational modes, showing excellent agreement with experimental data. nih.gov The study of various substituted pyrimidines has shown that electronic excitation alters the vibronic structure, leading to shifts in vibrational bands in the excited state compared to the ground state. instras.com

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C–Br stretch (asymmetric) | 560 |

| C–Br stretch (symmetric) | 610 |

| C–N stretch (pyrimidine) | 1520 |

| C–H bend (CH₃) | 1380 |

Data sourced from publicly available information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for accurately determining the elemental composition and molecular formula of this compound. This method measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the differentiation between compounds with the same nominal mass.

For this compound (C₅H₄Br₂N₂), the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This leads to a distinctive M, M+2, and M+4 isotopic cluster with an intensity ratio of approximately 1:2:1.

HRMS, often coupled with techniques like electrospray ionization (ESI), provides the high accuracy needed to confirm the molecular formula. The exact mass of this compound can be calculated and compared to the experimentally measured mass, typically with an error of less than 5 ppm. This level of accuracy is crucial for unambiguous identification. In the broader context of halogenated pyrimidines, HRMS is used to characterize the electronic and geometrical structures of these compounds. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λₘₐₓ) provides information about the electronic structure of the molecule.

For this compound dissolved in methanol, an absorption maximum is observed at a λₘₐₓ of 265 nm. This absorption corresponds to π → π* and n → π* electronic transitions within the pyrimidine ring. The bromine and methyl substituents can influence the energy of these transitions, causing shifts in the λₘₐₓ compared to the parent pyrimidine molecule. The study of other substituted pyrimidines has shown that the solvent can also affect the electronic transitions. orientjchem.org In general, the visible spectrum covers wavelengths from approximately 400 to 800 nm. msu.edu

Table 3: UV-Vis Absorption Data for this compound

| Solvent | λₘₐₓ (nm) |

| Methanol | 265 |

Data sourced from publicly available information.

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information on bond lengths, bond angles, and crystal packing of this compound. For a crystalline sample, XRD analysis can elucidate the crystal system, space group, and unit cell dimensions. scispace.com

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 5 Methylpyrimidine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For 2,4-Dibromo-5-methylpyrimidine, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable conformation of the molecule by optimizing its geometrical parameters. rsc.orgresearchgate.net This process minimizes the total energy of the molecule, providing theoretical values for bond lengths and bond angles.

The optimization of the molecular structure accounts for the electronic effects of the substituents on the pyrimidine (B1678525) ring. The methyl group (-CH3) at the C5 position is an electron-donating group, which tends to increase electron density in the ring. Conversely, the bromine atoms at the C2 and C4 positions are electron-withdrawing, which decreases the electron density. These competing effects influence the final geometry of the pyrimidine ring, causing slight deviations from a perfectly symmetrical hexagon. nih.gov

It is important to note that theoretical calculations are typically performed for a single molecule in the gas phase, whereas experimental data from techniques like X-ray crystallography are obtained from molecules in a solid, crystalline state. rsc.orgbohrium.com This difference in the environment can lead to minor discrepancies between computed and experimental values. rsc.org

Table 1: Predicted Geometrical Parameters for this compound Note: The values in this table are representative and based on DFT calculations for analogous substituted pyrimidine structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-Br | ~1.89 Å |

| C4-Br | ~1.88 Å | |

| C5-C(methyl) | ~1.51 Å | |

| N1-C2 | ~1.33 Å | |

| C2-N3 | ~1.32 Å | |

| N3-C4 | ~1.34 Å | |

| C4-C5 | ~1.41 Å | |

| Bond Angle (°) | N1-C2-N3 | ~127° |

| N3-C4-C5 | ~115° | |

| Br-C4-C5 | ~120° | |

| Br-C2-N1 | ~118° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by analyzing their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). numberanalytics.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net

For this compound, the electron-withdrawing bromine atoms significantly lower the energy of the LUMO, making the pyrimidine ring susceptible to nucleophilic attack. The HOMO is generally distributed across the pyrimidine ring, while the LUMO is typically localized on the carbon atoms bonded to the electronegative halogen atoms (C2 and C4). This distribution indicates that these sites are the most probable locations for a nucleophilic substitution reaction.

Table 2: Conceptual FMO Properties for this compound Note: Energy values are illustrative and based on data from analogous pyrimidine compounds.

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively low, indicating moderate electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Significantly lowered by electron-withdrawing Br atoms. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Moderately small, suggesting significant reactivity towards nucleophiles. |

| HOMO Distribution | Location of electron density in the HOMO. | Delocalized over the π-system of the pyrimidine ring. |

| LUMO Distribution | Location of electron density in the LUMO. | Concentrated on the C2 and C4 atoms, the sites of bromination. |

Analysis of Reactivity Indices and Molecular Electrostatic Potential (MEP)

To further refine the prediction of chemical reactivity, scientists use reactivity indices and Molecular Electrostatic Potential (MEP) maps. The MEP map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP map is expected to show negative potential around the two nitrogen atoms due to their lone pairs of electrons. researchgate.net Conversely, positive potential would be concentrated around the hydrogen atoms of the methyl group and, most significantly, near the C2 and C4 positions, which are influenced by the electronegative bromine atoms. uni-muenchen.de

Local reactivity descriptors, such as Fukui functions, are derived from DFT to quantify the reactivity of specific atomic sites. rsc.orgscholarsresearchlibrary.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the molecule changes. The condensed Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) predict the most likely sites for each type of reaction. For this compound, the f+ values are expected to be highest at the C2 and C4 positions, confirming their susceptibility to nucleophilic attack. rsc.org

Table 3: Predicted Reactivity Sites from MEP and Fukui Functions

| Atomic Site | MEP Prediction | Fukui Function (f+) Prediction | Predicted Reactivity |

|---|---|---|---|

| N1, N3 | Negative Potential (Red) | Low | Susceptible to electrophilic attack / protonation. |

| C2, C4 | Positive Potential (Blue) | High | Most susceptible to nucleophilic attack. |

| C5, C6 | Near-Neutral Potential (Green) | Low-Moderate | Less reactive towards nucleophiles compared to C2/C4. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including as anticancer agents, by inhibiting enzymes like kinases or dihydrofolate reductase (DHFR). researchgate.netmdpi.comresearchgate.net

A molecular docking simulation of this compound would involve placing it into the active site of a relevant biological target. For instance, given the prevalence of pyrimidines as kinase inhibitors, a protein like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) could be a hypothetical target. mdpi.comnih.gov The simulation would calculate the binding affinity, often expressed as a negative score (e.g., in kcal/mol), and identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds that stabilize the ligand-receptor complex. The bromine atoms on the pyrimidine could potentially form halogen bonds with electron-donating residues in the protein's active site.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Parameter | Predicted Outcome |

|---|---|

| Binding Affinity (Score) | Favorable (e.g., -8.0 to -10.0 kcal/mol), suggesting stable binding. researchgate.net |

| Hydrogen Bonds | Possible between the pyrimidine nitrogen atoms and amino acid residues like ASP, GLU. |

| Halogen Bonds | The bromine atoms at C2 and C4 may interact with backbone carbonyls or electron-rich residues. |

| Hydrophobic Interactions | The methyl group and the pyrimidine ring can interact with nonpolar residues like LEU, VAL, ALA. |

| Overall Fit | The molecule is predicted to fit well within the hydrophobic pocket of the kinase active site. |

Quantum Chemical Parameters Relevant to Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for technologies like optical switching, data storage, and telecommunications. researchgate.net Pyrimidine-based compounds are of interest for NLO applications due to their π-deficient aromatic systems, which can be tailored to create materials with significant NLO responses. rsc.orgbohrium.com

Quantum chemical calculations are used to predict the NLO properties of molecules by determining their polarizability (α) and hyperpolarizabilities (β and γ). nih.govresearchgate.net These parameters quantify the linear and nonlinear response of the molecular electron cloud to an external electric field. A large hyperpolarizability value indicates a strong NLO response. researchgate.net For pyrimidine derivatives, the NLO properties can be enhanced by creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are attached to the π-conjugated system.

In this compound, the methyl group acts as a weak electron donor ("push") and the bromine atoms act as electron acceptors ("pull"). While this may not be a classic strong push-pull system, the presence of these groups on the π-conjugated pyrimidine core suggests the potential for NLO activity. DFT calculations can provide theoretical values for these NLO parameters.

Table 5: Predicted NLO Properties for this compound Note: The values are illustrative and based on general trends for substituted pyrimidines.

| NLO Parameter | Symbol | Description | Expected Trend |

|---|---|---|---|

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Moderate, due to the arrangement of polar Br and nonpolar methyl groups. |

| Polarizability | α | The ease with which the electron cloud is distorted by an electric field. | Moderate. |

| First Hyperpolarizability | β | A measure of the second-order NLO response. | Potentially significant due to the push-pull nature of the substituents. |

| Second Hyperpolarizability | γ | A measure of the third-order NLO response. | Expected to be present, characteristic of π-conjugated systems. nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Heterocyclic Structures

2,4-Dibromo-5-methylpyrimidine is a highly valued building block in organic synthesis, primarily due to the presence of two reactive bromine substituents on the pyrimidine (B1678525) ring. srdorganics.comsigmaaldrich.com Heterocyclic compounds, such as pyrimidines, are among the most significant and diverse families of molecular fragments employed in the construction of more complex chemical architectures. srdorganics.comsigmaaldrich.comsrdorganics.com The bromine atoms on the pyrimidine ring act as reactive sites, or "handles," that chemists can strategically exploit to introduce new functional groups and build intricate molecular frameworks through various coupling reactions. innospk.comchemimpex.com

The differential reactivity of the bromine atoms at the 2- and 4-positions of the pyrimidine ring allows for controlled, stepwise reactions. This enables the sequential introduction of different substituents, a critical strategy for the asymmetric synthesis of complex heterocyclic systems. A notable application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. For instance, researchers have demonstrated the synthesis of complex pyrimidine derivatives by first reacting this compound with an amine, which displaces one bromine atom, followed by a subsequent Suzuki coupling reaction at the remaining bromine position to introduce another substituent. nih.gov This stepwise functionalization is fundamental to creating a diverse library of substituted pyrimidines for various applications.

Synthesis of Pharmaceutical Intermediates and Advanced Drug Candidates

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. sigmaaldrich.comsrdorganics.com Consequently, this compound is a key intermediate in the synthesis of potential drug candidates and their precursors. chemimpex.combldpharm.compharmanoble.com Its role as a building block allows for the systematic development of new molecules designed to interact with specific biological targets. chemimpex.comchemimpex.com

A significant area of research is in the development of kinase inhibitors, a major class of drugs used in oncology and for treating infectious diseases. In one study, this compound was a starting material for synthesizing dual inhibitors of Protein Kinase A (PknA) and Protein Kinase B (PknB), which are essential enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The synthesis involved reacting the dibrominated pyrimidine with an amine followed by a Suzuki coupling to construct the target inhibitor molecule. nih.gov This highlights the compound's direct applicability in creating advanced drug candidates for critical infectious diseases.

The table below summarizes selected research findings on the use of this compound and related structures in pharmaceutical development.

| Target Application/Drug Class | Starting Material/Related Compound | Synthetic Approach | Research Focus/Finding |

| Tuberculosis Kinase Inhibitors | This compound | Nucleophilic aromatic substitution followed by Suzuki coupling | Synthesis of potent dual inhibitors for Mycobacterium tuberculosis PknA and PknB. nih.gov |

| Dihydrofolate Reductase (DHFR) Inhibitors | 2,4-diamino-5-methypyrrolo[2,3-d]pyrimidine (related core) | Substitution with substituted phenylthiols | Development of potent and selective DHFR inhibitors against opportunistic pathogens like Toxoplasma gondii. nih.gov |

| General Pharmaceutical Agents | 2,5-Dibromo-4-methylpyridine (related structure) | Use as a versatile intermediate | Serves as a precursor in the development of various pharmaceutical agents targeting specific diseases. innospk.comchemimpex.com |

| Triazolo[1,5-a]pyridine Derivatives | 2-amino-3,5-dibromo-4-methylpyridine (related structure) | Nickel-catalyzed methylation | Used in a patented process by Bristol-Myers Squibb to create intermediates for complex pharmaceutical compounds. google.com |

Development of Agrochemicals and Related Compounds

The pyrimidine and pyridine (B92270) ring systems are crucial structural motifs in modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govjubilantingrevia.com Halogenated heterocycles like this compound are valuable intermediates for synthesizing these active ingredients. chemimpex.com The introduction of a substituted pyrimidine moiety can significantly enhance the biological activity and selectivity of a compound, leading to more effective crop protection solutions. chemimpex.comchemimpex.com

While direct examples for this compound are specific to proprietary development, the utility of closely related compounds is well-documented. For instance, 2,5-Dibromo-4-methylpyridine serves as a precursor in the development of herbicides and fungicides that protect crops. innospk.comchemimpex.com Similarly, trifluoromethylpyridine (TFMP) derivatives, synthesized from halogenated pyridine intermediates, are used in major commercial herbicides and insecticides. nih.gov The synthetic pathways to these agrochemicals often rely on the same cross-coupling reactions used in pharmaceutical synthesis, where the bromine atoms on the heterocyclic ring are replaced to build the final, biologically active molecule. This underscores the potential of this compound as a versatile platform for discovering and developing new agrochemical products.

Design and Synthesis of Novel Ligands and Catalysts for Organic Reactions

The structural features of this compound make it an attractive scaffold for the design of specialized ligands for metal-catalyzed reactions. The two nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions. Furthermore, the two bromine atoms can be substituted with other functional groups, such as phosphines or other donor atoms, to create bidentate or polydentate ligands. These custom-designed ligands are critical for controlling the reactivity and selectivity of transition metal catalysts used in a wide range of organic transformations. chemimpex.com

For example, related brominated pyridine derivatives are used to create ligands for metal complexes. google.com These complexes can exhibit catalytic activity or have unique properties applicable in materials science. The ability to precisely tune the electronic and steric properties of the ligand by modifying the pyrimidine backbone allows for the optimization of catalyst performance for specific chemical reactions. This tailored approach to ligand synthesis is essential for advancing the field of homogeneous catalysis.

Engineering of Specialty Polymers and Resins

This compound and similar halogenated heterocycles have applications in materials science, particularly in the formulation of specialty polymers and resins. innospk.comchemimpex.comchemimpex.com These polymers are engineered for high-performance applications such as specialty coatings, durable adhesives, and advanced inks. mitsubishi-chemical.commitsubishichemical.co.uk

The incorporation of the dibrominated pyrimidine unit into a polymer chain can occur in several ways. It can act as a monomer in polymerization reactions or as a cross-linking agent to improve the mechanical and thermal properties of the final material. The bromine atoms provide reactive sites for polymerization, allowing the pyrimidine ring to be covalently integrated into the polymer backbone. This can impart desirable characteristics such as improved thermal stability, flame retardancy, and specific adhesion properties. innospk.comchemimpex.com For instance, reactive dyes containing bromo or chloro substituents are known to be covalently attached to textile fibers and polymers; in a similar fashion, this compound can be used to create functionalized polymers with unique properties. mdpi.com

Utilization in Functional Materials for Optoelectronics and Energy (e.g., OLEDs, DSSCs, semiconducting materials)

The pyrimidine ring is an electron-deficient aromatic system, a property that is highly sought after in the design of functional organic materials for optoelectronic applications. bldpharm.com When incorporated into larger, conjugated molecular systems, the pyrimidine unit can significantly influence the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes derivatives of this compound promising candidates for use in various electronic devices.

The bromine atoms serve as convenient anchor points for constructing these large conjugated systems via cross-coupling reactions. This allows for the synthesis of materials for:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can be part of the emissive layer or electron-transport layer in an OLED device. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): Pyrimidine-containing dyes can be designed to efficiently absorb light and inject electrons into a semiconductor.

Organic Semiconductors: The ability to tune the electronic properties makes these materials suitable for use in organic field-effect transistors (OFETs). manuals.plus

Research on related heterocyclic compounds has demonstrated their utility. For example, derivatives of 2,6-dibromomethylpyridine have been investigated for use in fluorescent materials. google.com The strategic design and synthesis of such materials, often guided by computational methods like density functional theory (DFT), is a key area of modern materials chemistry aimed at creating the next generation of optoelectronic and energy-related devices. researchgate.net

Investigation As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Pyrimidine-Based Medicinal Scaffolds

The design of medicinal scaffolds based on the pyrimidine (B1678525) core is guided by several key principles rooted in its inherent chemical and structural properties. Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Current time information in Bangalore, IN. This arrangement makes the ring system electron-deficient and endows it with the ability to act as both a hydrogen bond acceptor and, through appended substituents, a hydrogen bond donor. Current time information in Bangalore, IN. These interactions are crucial for binding to biological targets like enzymes and receptors. Current time information in Bangalore, IN.

Key design principles include:

Bioisosterism and Mimicry: The pyrimidine structure is a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), making it an excellent bioisostere for mimicking these natural ligands. Current time information in Bangalore, IN.researchgate.net This allows pyrimidine-based drugs to interact with enzymes involved in nucleic acid synthesis, such as polymerases, or to act as antimetabolites. Current time information in Bangalore, IN.

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions. Substitutions at the C2, C4, C5, and C6 positions allow for the precise tuning of a molecule's steric, electronic, and physicochemical properties. nih.gov This modularity enables chemists to optimize potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).

Scaffold Hopping and Diversification: The pyrimidine core serves as a central scaffold from which different functional groups and ring systems can be elaborated. mdpi.com Techniques like Suzuki or Buchwald coupling reactions at halogenated positions (such as in 2,4-dibromo-5-methylpyrimidine) are commonly used to introduce aryl or heteroaryl groups, leading to structurally diverse libraries of compounds for high-throughput screening. nih.govresearchgate.net

Targeted Interactions: The planar nature of the aromatic pyrimidine ring facilitates π-π stacking interactions with aromatic residues in protein binding sites. Current time information in Bangalore, IN. By strategically placing substituents, medicinal chemists can achieve specific interactions with the target protein, such as forming hydrogen bonds with the hinge region of kinases, a common strategy for designing kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of its derivatives are crucial for understanding structure-activity relationships (SAR). These studies reveal how specific structural changes influence potency and selectivity.

A key aspect of the scaffold is the differential reactivity of the bromine atoms at the C2 and C4 positions, allowing for sequential and selective substitution. This chemical property is exploited to build diverse molecular architectures. For instance, in the development of kinase inhibitors, the C4 position is often functionalized with an amine-containing moiety to interact with the hinge region of the kinase, while the C2 and C5 positions are modified to achieve selectivity and improve physicochemical properties. cardiff.ac.uk

One study on Cyclin-Dependent Kinase 9 (CDK9) inhibitors highlighted the importance of the substituent at the C5 position. cardiff.ac.uk A comparison of C5-chloro, C5-bromo, and C5-methyl pyrimidine analogs demonstrated that both the steric and electronic properties of the C5 substituent affect the potency and selectivity of kinase inhibition. The research concluded that the introduction of a methyl group at the C5 position, as is present in the this compound scaffold, was optimal for achieving selectivity for CDK9 over other kinases like CDK2. cardiff.ac.uk

In another example, this compound was used as a starting material to synthesize a potential antimycobacterial agent. nih.gov The synthesis involved a nucleophilic substitution at one of the bromine positions with 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine, followed by a Suzuki coupling at the other bromine position. nih.gov This multi-step synthesis demonstrates how the dibrominated scaffold allows for the controlled, stepwise introduction of distinct chemical moieties to build a final compound with the desired biological activity. Blocking the hinge-binding nitrogen of the resulting compound (by methylation) led to a complete loss of both enzymatic and antimycobacterial activity, confirming the crucial role of this specific structural feature for the compound's mechanism of action. nih.gov

Research into Mechanisms of Molecular Interaction and Target Engagement (e.g., enzyme and receptor interactions)

Understanding how derivatives of this compound interact with their biological targets at a molecular level is fundamental to rational drug design. The pyrimidine core frequently serves as an anchoring point within the binding sites of enzymes and receptors.

A primary example is the engagement of pyrimidine derivatives with protein kinases. Many kinase inhibitors are designed to be ATP-competitive, occupying the ATP-binding pocket of the enzyme. The nitrogen atoms of the pyrimidine ring are often crucial for this interaction, as they can form one or more hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. nih.gov This interaction mimics the way the adenine (B156593) base of ATP binds.

In research focused on developing CDK9 inhibitors, molecular docking studies of 2,4,5-trisubstituted pyrimidines revealed that the N1 nitrogen of the pyrimidine ring and the exocyclic amine at the C2 position form key hydrogen bonds with the hinge region residues of the kinase. cardiff.ac.uk The substituent at the C5 position (in this case, the methyl group) extends into a specific pocket, and its size and electronics are critical for determining selectivity against other kinases. cardiff.ac.uk

Similarly, in the pursuit of antimycobacterial agents targeting Protein Kinase A (PknA) and Protein Kinase B (PknB) from Mycobacterium tuberculosis, a derivative synthesized from this compound was designed to bind the kinase hinge region. nih.gov The design of a control compound where the hinge-binding nitrogen was methylated resulted in the complete loss of activity, providing strong evidence for this specific mode of target engagement. nih.gov

Development of Novel Therapeutic Agents

The versatility of the this compound scaffold has been harnessed to develop a range of novel therapeutic agents targeting various diseases.

The rise of antimicrobial resistance necessitates the discovery of new agents with novel mechanisms of action. Pyrimidine derivatives are actively being investigated in this area. japsonline.com Protein kinases, while extensively studied as cancer targets, are also essential for the survival of bacterial pathogens like Mycobacterium tuberculosis, making them attractive targets for new antimicrobial drugs. nih.gov

In one study, this compound was used as a starting material in a multi-step synthesis to create an inhibitor of the M. tuberculosis protein kinases PknA and PknB. nih.gov The resulting compound, after subsequent substitution and coupling reactions, was evaluated for its antimycobacterial activity. The designed inhibitor demonstrated activity against the M. tuberculosis H37Ra strain, underscoring the potential of this scaffold in developing new treatments for tuberculosis. nih.gov

Table 1: Activity of a Kinase Inhibitor Derived from this compound Data sourced from a study on Mtb PknA/PknB dual inhibitors. nih.gov

| Compound ID | Target | Measurement | Value |

|---|---|---|---|

| 57 (N-methylated derivative) | PknA | Ki | >4 µM |

| 57 (N-methylated derivative) | PknB | Ki | >4 µM |

The pyrimidine scaffold is a well-established pharmacophore in oncology. mdpi.comnih.gov Many FDA-approved anticancer drugs, such as 5-fluorouracil (B62378) and gemcitabine, are pyrimidine analogs. Modern research often focuses on developing more targeted agents, such as kinase inhibitors.

Researchers have designed and synthesized series of 2,4,5-trisubstituted pyrimidine derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a transcription-regulating kinase that is a promising target in various cancers, including leukemia. cardiff.ac.uk SAR studies revealed that compounds with a methyl group at the C5 position of the pyrimidine ring showed optimal selectivity for CDK9. cardiff.ac.uk Several of these compounds exhibited potent anti-proliferative activity against various cancer cell lines. cardiff.ac.uknih.gov For example, compound 7gc from one study showed potent inhibition of several human cancer cell lines with IC₅₀ values ranging from 0.024 to 0.55 µM. nih.gov

Table 2: Anti-proliferative Activity of Selected 2,4,5-Substituted Pyrimidine Derivatives Data from studies on CDK9 inhibitors and other anticancer pyrimidines. cardiff.ac.uknih.gov

| Compound ID | Cancer Cell Line | Measurement | Value (µM) |

|---|---|---|---|

| 30e (C5-methyl analog) | MOLM-13 (Leukemia) | IC₅₀ | 0.09 |

| 30e (C5-methyl analog) | MV4-11 (Leukemia) | IC₅₀ | 0.11 |

| 7gc | BEL-7402 (Liver) | IC₅₀ | 0.024 |

| 7gc | A549 (Lung) | IC₅₀ | 0.55 |

| 7gc | BGC-823 (Gastric) | IC₅₀ | 0.048 |

Beyond kinases, pyrimidine-based scaffolds are widely used to design inhibitors for other crucial enzymes. Dihydrofolate reductase (DHFR) is a classic enzyme target in both cancer and infectious diseases. nih.gov DHFR is essential for the synthesis of nucleic acids and certain amino acids. Inhibitors like methotrexate (B535133) (an anticancer agent) and trimethoprim (B1683648) (an antibacterial agent) are well-known DHFR-targeting drugs.

The 2,4-diamino-5-methylpyrimidine core is a key structural feature of many DHFR inhibitors. nih.gov This scaffold is designed to mimic the binding of the natural substrate, dihydrofolate. Compounds containing the 2,4-diamino-5-methyl-pyrrolo[2,3-d]pyrimidine structure have been synthesized and shown to be potent and selective inhibitors of DHFR from opportunistic pathogens like Toxoplasma gondii and Mycobacterium avium. nih.gov While direct synthesis from this compound is not explicitly detailed in these specific studies, the dibromo-precursor is a logical starting point for synthesizing such 2,4-diamino derivatives through nucleophilic substitution with ammonia (B1221849) or amines. This highlights the foundational role of halogenated pyrimidines in accessing diverse classes of enzyme inhibitors.

Investigations in Cardiovascular Applications

A comprehensive literature search did not yield specific studies investigating this compound or its direct derivatives for cardiovascular applications. Research in this area tends to focus on broader classes of pyrimidine-containing compounds, without explicitly detailing the use of this specific starting material.

Studies on Anticonvulsant and Antioxidant Activities

There is currently no specific information available from scientific literature detailing the synthesis and evaluation of derivatives from this compound for anticonvulsant or antioxidant properties.

Pharmacophore Modeling and Ligand Design Studies

The strategic use of this compound is evident in ligand design studies, particularly for developing selective enzyme inhibitors. The dibrominated pyrimidine core acts as a key scaffold that can be systematically modified to probe the binding pockets of target proteins.

A notable example is in the design of inhibitors for Mycobacterium tuberculosis (Mtb) protein kinases PknA and PknB, which are essential for the bacterium's survival. nih.gov In a study aimed at understanding the structural requirements for kinase inhibition, researchers designed and synthesized a control compound, designated as compound 57 , to verify the importance of a specific nitrogen atom for binding to the kinase hinge region. nih.gov

The synthesis of compound 57 explicitly utilized this compound as the core scaffold. The process involved the reaction of this compound with 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine (58 ), followed by a Suzuki coupling and subsequent deprotection steps. nih.gov The design rationale was to create an N-methylated analog of a known potent inhibitor (48 ) to block the key hydrogen-bonding interaction within the kinase's active site. As predicted by the design model, the resulting compound 57 lost its ability to inhibit PknA and PknB and showed no antimycobacterial activity, thereby confirming the critical role of the unmethylated hinge-binding nitrogen in the pharmacophore. nih.gov This study highlights the value of this compound as a molecular tool in ligand design to validate pharmacophore models and elucidate structure-activity relationships.

Interactive Data Table: Compounds in Kinase Inhibitor Ligand Design Study

| Compound ID | Name / Description | Starting Material | Purpose in Study |

| 57 | N-methyl version of compound 48 | This compound | Negative control to confirm kinase hinge-binding interaction |

| 58 | 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine | 3-cyclopropyl-1H-pyrazol-5-amine | Intermediate reactant with the pyrimidine core |

| 48 | Potent PknA/PknB inhibitor | Not specified | Active compound for structural comparison |

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity to streamline and enhance the production and derivatization of 2,4-Dibromo-5-methylpyrimidine. Continuous flow processes can offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. umontreal.carsc.orgmit.edu The integration of in-line purification and analysis techniques within a flow setup can further accelerate the synthesis of compound libraries based on the this compound scaffold. umontreal.ca Automated synthesis, including the use of robotic platforms, can facilitate high-throughput screening of reaction conditions and the rapid generation of diverse derivatives for biological evaluation. nih.govsynplechem.com This approach is particularly valuable for exploring the vast chemical space accessible from this versatile precursor. synplechem.com

Exploration of Novel Catalytic Transformations for Derivatization

The two bromine atoms in this compound offer distinct opportunities for selective functionalization through various catalytic cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to achieve site-selective and diverse derivatization. This includes exploring advanced palladium, nickel, and copper catalysts for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. synplechem.comacs.org

Furthermore, the direct C-H activation of the pyrimidine (B1678525) ring, a burgeoning area in organic synthesis, could provide new avenues for functionalization without the need for pre-installed leaving groups. researchgate.netmdpi.comnih.gov Investigating catalysts that can selectively activate the C-H bonds of the pyrimidine ring in the presence of the bromo substituents would open up new synthetic pathways. acs.orgresearchgate.netnih.gov The development of chemo- and regioselective catalytic methods will be crucial for the efficient and controlled synthesis of complex molecules derived from this compound.

Advanced Applications in Supramolecular Chemistry

The presence of bromine atoms on the pyrimidine ring makes this compound and its derivatives intriguing candidates for applications in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for directing the self-assembly of molecules into well-defined architectures. rsc.orgmdpi.comresearchgate.netmdpi.com The bromine atoms in this compound can act as halogen bond donors, interacting with various Lewis basic sites to form ordered structures in the solid state and in solution. mdpi.comresearchgate.netacs.orgnih.gov

Future research could explore the design and synthesis of derivatives of this compound that can self-assemble into functional supramolecular materials, such as liquid crystals, gels, and porous organic frameworks. researchgate.netacs.orgconsensus.app The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions could be harnessed to control the packing and properties of these materials. mdpi.comiucr.org The ability to tune the strength and directionality of these non-covalent interactions by modifying the substituents on the pyrimidine ring offers a pathway to creating materials with tailored optical, electronic, or recognition properties. rsc.orgmdpi.com

Expanding the Scope in Biological Systems Research

Derivatives of this compound hold considerable promise for the development of new therapeutic agents. The pyrimidine scaffold is a common feature in many biologically active molecules, and the introduction of bromine atoms can significantly influence their pharmacological properties. nih.govresearchgate.netekb.eg Brominated compounds are found in numerous approved drugs and are known to enhance binding affinity to biological targets. rsc.org